2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid, also known by its compound identifier GSK2981278A, is a significant chemical compound with potential pharmaceutical applications. It is classified as a RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma) inverse agonist, which has been investigated for its efficacy as a topical treatment for psoriasis. The compound features a complex structure that includes a fluorinated benzoic acid moiety and a sulfamoyl group attached to a pyrazole derivative.
The compound was synthesized as part of research aimed at developing new treatments for autoimmune diseases such as psoriasis. Its classification as an inverse agonist indicates its role in modulating receptor activity, potentially leading to therapeutic effects by inhibiting the receptor's activity rather than merely blocking it.
The synthesis of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid employs nucleophilic aromatic substitution (SNAr) reactions. This method involves the reaction of an aryl halide derived from 2-halobenzoic acids with nucleophiles, such as the sulfamoyl group and the pyrazole derivative. This approach was developed to enhance safety and environmental profiles compared to earlier synthetic routes.
The synthetic pathway typically includes:
This multi-step synthesis allows for the precise construction of the compound while minimizing by-products.
The molecular formula of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid is C15H16FN3O5S. Its structure can be visualized as follows:
Key structural data include:
The primary chemical reactions involving this compound include:
Understanding these reactions is vital for optimizing synthesis and predicting biological interactions. The reactivity patterns can be influenced by substituents on both the benzoic acid and pyrazole rings, allowing for modifications that enhance pharmacological properties.
As a RORγ inverse agonist, 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid functions by binding to the receptor and stabilizing it in an inactive conformation. This prevents the receptor from activating downstream signaling pathways associated with inflammatory responses in psoriasis.
Research indicates that modulation of RORγ activity can lead to decreased expression of pro-inflammatory cytokines, thus alleviating symptoms associated with psoriasis. In preclinical studies, compounds like GSK2981278A have shown promising results in reducing skin inflammation and scaling.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure, which includes both hydrophilic (carboxylic acid) and lipophilic (aromatic rings) components.
Key chemical properties include:
These properties are essential for predicting behavior in biological systems and optimizing formulation strategies.
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid has potential applications in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2